

# Physicochemical properties of Benzyl 3-cyclopropyl-3-oxopropanoate

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## Compound of Interest

Compound Name: *Benzyl 3-cyclopropyl-3-oxopropanoate*

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An In-Depth Technical Guide to the Physicochemical Properties of **Benzyl 3-cyclopropyl-3-oxopropanoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling a Key Building Block

**Benzyl 3-cyclopropyl-3-oxopropanoate** (CAS No. 212200-57-2) is a bifunctional organic molecule that has garnered interest within the drug discovery and chemical synthesis communities.<sup>[1]</sup> Its structure, incorporating a reactive  $\beta$ -ketoester system and a strained cyclopropyl ring, presents a versatile scaffold for creating more complex molecular architectures. Notably, it is classified among "Protein Degradation Building Blocks," indicating its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).<sup>[1]</sup> This guide provides a comprehensive analysis of its core physicochemical properties, offering both reported data and field-proven methodologies for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

## Core Chemical and Physical Identity

A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. Understanding these identifiers is the first step in any research application.

## Molecular Structure and Identifiers

The structure combines a benzyl ester with a cyclopropyl ketone, linked by a methylene group. This arrangement is key to its reactivity.

Caption: Chemical Structure of **Benzyl 3-cyclopropyl-3-oxopropanoate**.

## Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of the compound. Due to its specialized nature, some physical constants like boiling and melting points are not widely reported in public literature and should be determined experimentally.

Property	Value	Source / Comment
CAS Number	212200-57-2	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>3</sub>	[1][3]
Molecular Weight	218.25 g/mol	[2][3]
Appearance	Red liquid	[3]
Purity	Typically ≥97%	[1][4]
Storage	Room temperature, under an inert atmosphere. Some suppliers recommend 0-8°C.	[1][2][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5] (Inferred from ethyl analog)
Density	~1.06 g/mL at 25°C	Predicted based on ethyl analog
Refractive Index	~1.45 at 20°C	Predicted based on ethyl analog

## Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following sections detail the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
  - Aromatic Protons ( $\delta$  ~7.3-7.4 ppm): A multiplet corresponding to the five protons of the benzyl group's phenyl ring.[\[6\]](#)
  - Benzyl Methylene Protons ( $\delta$  ~5.2 ppm): A singlet integrating to two protons ( $\text{Ar-CH}_2\text{-O}$ ).[\[6\]](#)
  - Methylene Protons ( $\alpha$  to carbonyls,  $\delta$  ~3.5 ppm): A singlet integrating to two protons ( $\text{O=C-CH}_2\text{-C=O}$ ). This is a key feature of the  $\beta$ -dicarbonyl system.
  - Cyclopropyl Methine Proton ( $\delta$  ~2.0-2.2 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring attached to the carbonyl ( $\text{C=O-CH-}$ ).
  - Cyclopropyl Methylene Protons ( $\delta$  ~0.9-1.2 ppm): Two separate multiplets corresponding to the four remaining protons on the cyclopropyl ring.[\[7\]](#)
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum will complement the proton data.
  - Carbonyl Carbons ( $\delta$  ~205 ppm and ~167 ppm): Two distinct signals for the ketone and ester carbonyls, respectively.
  - Aromatic Carbons ( $\delta$  ~128-136 ppm): Signals for the carbons of the phenyl ring.
  - Benzyl Methylene Carbon ( $\delta$  ~67 ppm): The carbon of the  $\text{-CH}_2\text{-}$  group attached to the ester oxygen.
  - Methylene Carbon ( $\alpha$  to carbonyls,  $\delta$  ~45-50 ppm): The central  $\text{CH}_2$  carbon.
  - Cyclopropyl Carbons ( $\delta$  ~10-20 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring.

## Mass Spectrometry (MS)

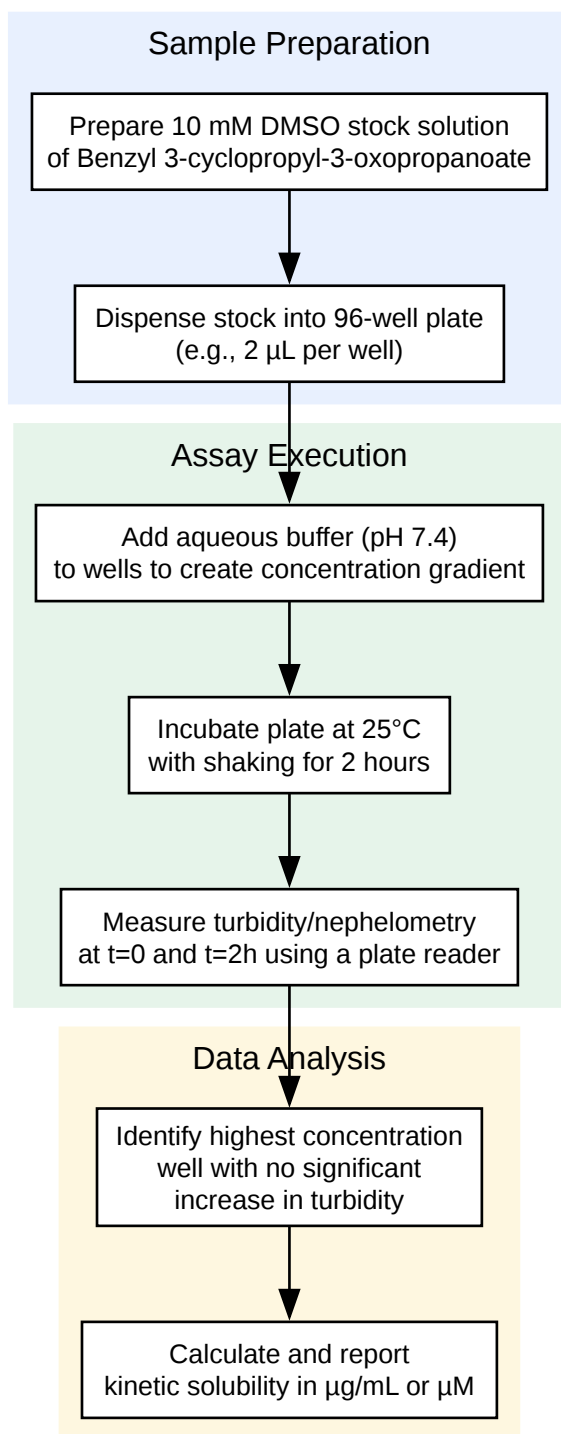
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For electrospray ionization (ESI-MS), the expected molecular ion would be  $[M+H]^+$  at  $m/z$  219.09 or  $[M+Na]^+$  at  $m/z$  241.07.

## Experimental Protocols for Property Determination

For drug development, precise experimental determination of physicochemical properties is non-negotiable. The following protocols outline standard, self-validating methodologies.

## Workflow for Solubility Assessment

Aqueous solubility is a critical parameter for assessing bioavailability. A standard kinetic solubility assay using nephelometry or turbidimetry provides rapid and reliable data.



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Caption: Workflow for Kinetic Solubility Determination.

**Causality and Trustworthiness:** This protocol uses a high-throughput plate-based method common in drug discovery. The initial reading (t=0) serves as a baseline for each well, correcting for any initial light scattering. The final reading (t=2h) measures the increase in turbidity due to precipitation, providing a self-validating system where each well has its own control.

## Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is crucial for predicting membrane permeability. A shake-flask method is the gold standard.

### Step-by-Step Protocol:

- **Preparation:** Prepare a standard solution of the compound in a known concentration in either water-saturated n-octanol or octanol-saturated water.
- **Partitioning:** Add an equal volume of the other phase (e.g., if dissolved in octanol, add octanol-saturated water).
- **Equilibration:** Vigorously shake the mixture for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
- **Separation:** Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
- **Calculation:** Calculate LogP using the formula:  $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$ .

**Expertise Insight:** The choice of the initial solvent and the use of pre-saturated phases are critical to prevent volume changes that would skew the final concentration measurements, ensuring the trustworthiness of the result.

## Reactivity, Stability, and Synthetic Utility

### Chemical Reactivity

The molecule's reactivity is dominated by the  $\beta$ -ketoester moiety.

- **Enolate Formation:** The methylene protons located between the two carbonyl groups are acidic ( $pK_a \sim 11-13$  in DMSO, estimated) and can be readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate is a cornerstone of its synthetic utility, allowing for alkylation and acylation reactions at the central carbon.
- **Keto-Enol Tautomerism:** Like other  $\beta$ -dicarbonyl compounds, it will exist as an equilibrium mixture of keto and enol tautomers. The exact ratio is solvent-dependent.
- **Hydrolysis:** The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

The cyclopropyl group is generally stable but can participate in ring-opening reactions under certain catalytic (e.g., with specific transition metals) or radical conditions.[\[8\]](#)

## Stability and Storage

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[\[2\]](#) While stable at room temperature, refrigeration (0-8°C) is recommended for long-term storage to minimize potential slow degradation.[\[3\]](#)

## Role in Drug Development

As a building block, **Benzyl 3-cyclopropyl-3-oxopropanoate** is valuable for several reasons:

- **Scaffold for Heterocycles:** The  $\beta$ -ketoester is a classic precursor for synthesizing a wide variety of heterocyclic rings (e.g., pyrimidines, pyrazoles) through condensation reactions with dinucleophiles like ureas or hydrazines.
- **Rigid Structural Element:** The cyclopropyl group introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target.[\[9\]](#)
- **Linker Chemistry:** The enolate can be used to attach this fragment to other molecules, making it a useful component in the modular synthesis of complex molecules like PROTACs.

## Conclusion

**Benzyl 3-cyclopropyl-3-oxopropanoate** is a chemical tool of significant potential for medicinal chemists and synthetic researchers. Its value lies in the predictable reactivity of its  $\beta$ -ketoester functionality, combined with the unique structural and conformational properties imparted by the cyclopropyl and benzyl groups. By understanding its fundamental physicochemical properties and employing robust analytical and experimental methodologies as described in this guide, scientists can confidently and effectively integrate this versatile building block into their research and development pipelines, accelerating the discovery of new chemical entities.

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